

AMXT-1501: A Technical Guide to its Discovery, Chemical Profile, and Preclinical Efficacy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AMXT-1501

Cat. No.: B12378565

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMXT-1501 is a novel, orally active small molecule inhibitor of the polyamine transport system. Developed by Aminex Therapeutics, it represents a targeted approach to cancer therapy by disrupting the essential polyamine metabolism that fuels rapid tumor growth. This document provides a comprehensive technical overview of the discovery, chemical properties, and preclinical evaluation of **AMXT-1501**, with a particular focus on its synergistic activity with the ornithine decarboxylase (ODC) inhibitor, difluoromethylornithine (DFMO). Detailed experimental protocols, quantitative preclinical data, and signaling pathway diagrams are presented to offer a complete resource for researchers in oncology and drug development.

Introduction: The Rationale for Targeting Polyamine Metabolism in Oncology

Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycations essential for cell proliferation, differentiation, and survival. Cancer cells exhibit a heightened demand for polyamines to sustain their rapid growth and division. This dependency is often driven by oncogenes such as MYCN, which upregulates the key enzyme in polyamine biosynthesis, ornithine decarboxylase (ODC).^[1]

Therapeutic strategies to deplete intracellular polyamine levels have been a long-standing goal in oncology. The most clinically advanced agent in this class is difluoromethylornithine (DFMO), an irreversible inhibitor of ODC. However, the efficacy of DFMO as a monotherapy has been limited by a compensatory mechanism wherein cancer cells upregulate the transport of exogenous polyamines from the tumor microenvironment. This has led to the development of polyamine transport inhibitors (PTIs) to be used in combination with DFMO, aiming for a more comprehensive blockade of polyamine availability to tumor cells. **AMXT-1501** has emerged as a potent and promising PTI in this context.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Discovery and Chemical Structure of AMXT-1501

The discovery of **AMXT-1501** stemmed from medicinal chemistry efforts to design molecules that could effectively block the cellular uptake of polyamines. The general strategy involved creating polyamine analogues with structural modifications that would confer high affinity for the polyamine transporter but prevent translocation across the cell membrane or subsequent metabolic utilization. While the specific lead optimization process for **AMXT-1501** is proprietary, the field has seen the exploration of various scaffolds, including substituted benzene derivatives and lysine-spermine conjugates, to achieve potent and selective polyamine transport inhibition.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Chemical Structure

The chemical structure of **AMXT-1501** is (S)-N-(5-Amino-6-((3-((4-((3-aminopropyl)amino)butyl)amino)propyl)amino)-6-oxohexyl)palmitamide. It is also formulated as a dicaprate or hydrochloride salt for research and clinical development.[\[9\]](#)

Table 1: Chemical Properties of **AMXT-1501**

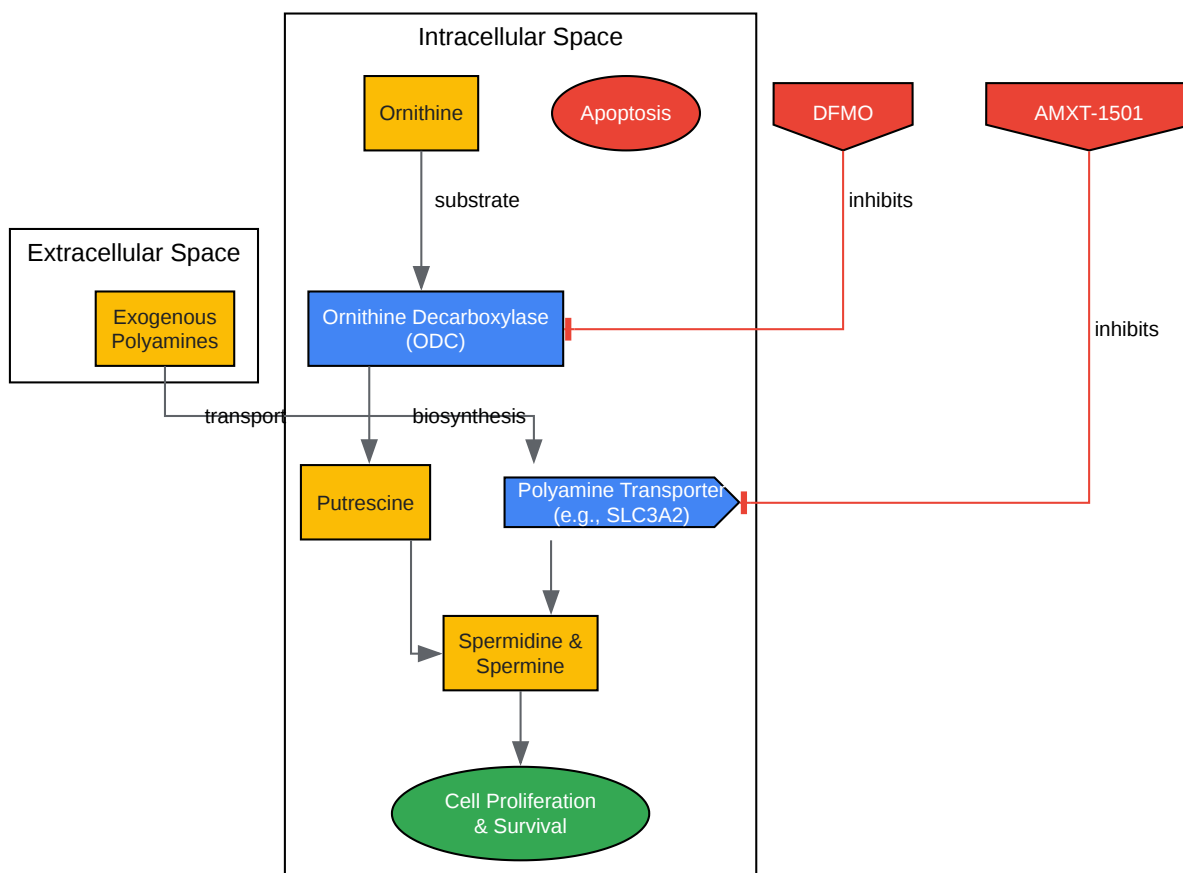
Property	Value
IUPAC Name	(S)-N-(5-Amino-6-((3-((4-((3-aminopropyl)amino)butyl)amino)propyl)amino)-6-oxohexyl)palmitamide
Molecular Formula	C ₃₂ H ₆₈ N ₆ O ₂
Molecular Weight	568.9 g/mol
CAS Number	441022-64-6
Appearance	White solid

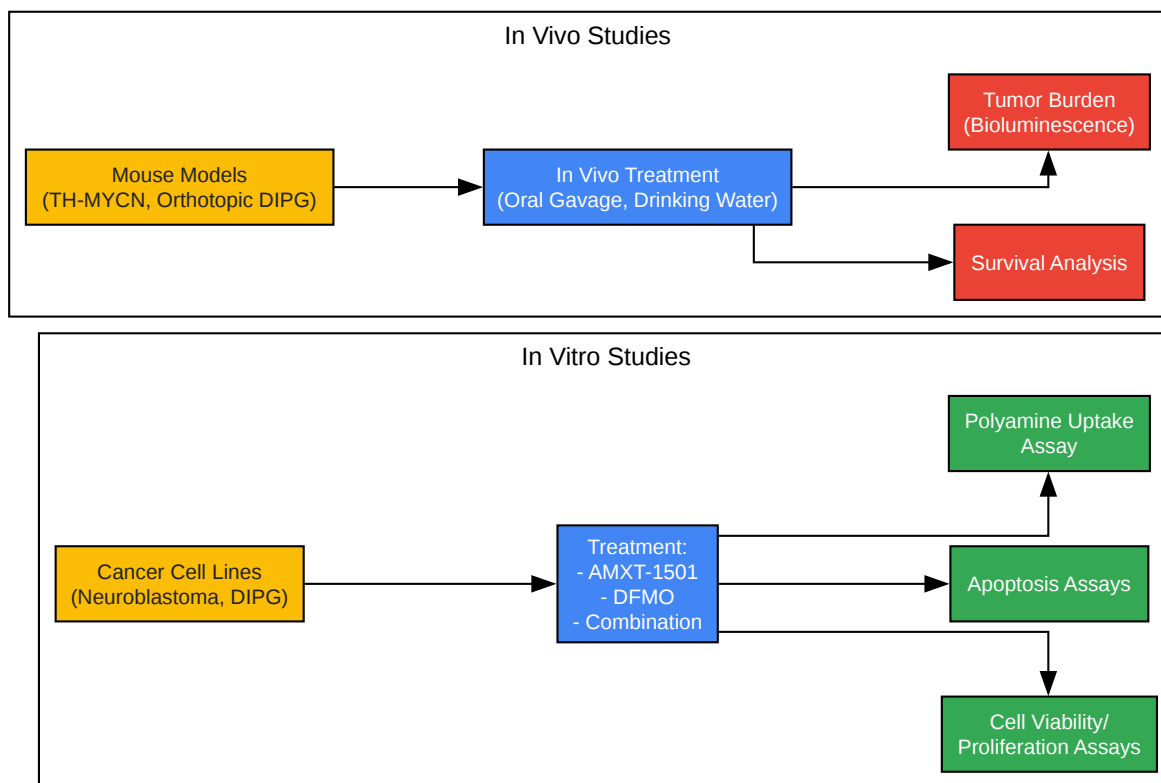
Mechanism of Action: Dual Blockade of the Polyamine Pathway

AMXT-1501 exerts its anticancer effects by inhibiting the uptake of extracellular polyamines into cancer cells. This action is synergistic with DFMO, which blocks the de novo synthesis of polyamines. The combined activity of **AMXT-1501** and DFMO leads to a profound depletion of intracellular polyamine pools, resulting in cell cycle arrest and apoptosis.

The Polyamine Metabolism and Transport Pathway

The following diagram illustrates the key components of the polyamine pathway and the points of inhibition for DFMO and **AMXT-1501**.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Researchers Combine Old Drug With New One To Starve Neuroblastoma | CCI [ccia.org.au]
- 2. mdpi.com [mdpi.com]

- 3. Discovery of (1R,5S)-N-[3-amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]- 3-[2(S)-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]- 6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2(S)-carboxamide (SCH 503034), a selective, potent, orally bioavailable hepatitis C virus NS3 protease inhibitor: a potential therapeutic agent for the treatment of hepatitis C infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iosrjournals.org [iosrjournals.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Dual targeting of polyamine synthesis and uptake in diffuse intrinsic pontine gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US11865095B2 - Combination drug substance of polyamine transport inhibitor and DFMO - Google Patents [patents.google.com]
- To cite this document: BenchChem. [AMXT-1501: A Technical Guide to its Discovery, Chemical Profile, and Preclinical Efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12378565#amxt-1501-discovery-and-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com